
Caramiphen hydrochloride
Overview
Description
Caramiphen hydrochloride, chemically known as α-phenyl-1-piperidinepropanol hydrochloride, is a synthetic anticholinergic and antimuscarinic agent with notable anticonvulsant and neuroprotective properties . It primarily acts as a muscarinic M1 receptor antagonist, modulating cholinergic hyperactivity implicated in seizure propagation and neurodegenerative conditions . Clinical studies highlight its efficacy when combined with diazepam or AMPA/GluK1 receptor antagonists, suppressing seizures and reducing neuropathological damage .
Preparation Methods
Synthetic Routes to Caramiphen Hydrochloride
Core Reaction: Esterification and Hydrochlorination
The primary synthesis pathway involves two critical steps:
-
Esterification : 1-Phenylcyclopentanecarboxylic acid reacts with 2-diethylaminoethanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride) to form caramiphen free base.
-
Hydrochlorination : The free base is treated with hydrochloric acid to produce the hydrochloride salt.
The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-diethylaminoethanol displaces the carboxylic acid’s leaving group. Hydrochlorination stabilizes the product by forming a water-soluble salt, enhancing bioavailability .
Alternative Synthetic Approaches
While the esterification-hydrochlorination route dominates industrial production, alternative methods have been explored:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a 2018 study demonstrated a 92% yield within 15 minutes using 300 W irradiation . However, scalability remains a challenge due to equipment limitations.
Enzymatic Catalysis
Lipase-based catalysts offer greener synthesis under mild conditions. Trials with Candida antarctica lipase B achieved 85% yield but required prolonged incubation (48 hours) .
Reaction Optimization and Parameters
Catalytic Systems
Catalyst selection significantly impacts yield and purity:
Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
H₂SO₄ | 110 | 78 | 95 |
Thionyl chloride | 80 | 92 | 97 |
p-Toluenesulfonic acid | 100 | 85 | 94 |
Thionyl chloride outperforms traditional acids by minimizing side reactions, such as ether formation .
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics but complicate purification. Recent trends favor ethanol-water mixtures for their balance of solubility and ease of removal .
Purification and Characterization
Crystallization Techniques
This compound is purified via recrystallization from ethanol or acetone. Optimal conditions include:
Analytical Validation
Modern quality control employs:
-
HPLC : Retention time of 4.2 minutes (C18 column, 70:30 acetonitrile-phosphate buffer) .
-
¹H NMR : Peaks at δ 1.2 (triplet, 6H, N-CH₂-CH₃), δ 3.6 (quartet, 4H, N-CH₂), and δ 7.3 (multiplet, 5H, aromatic) .
Industrial-Scale Production
Batch Synthesis in Pharmaceutical Reactors
Pharmaceutical manufacturers utilize jacketed reactors (0.02–11 m³ capacity) for batch processing :
-
Charging : 1-Phenylcyclopentanecarboxylic acid (20 kg), 2-diethylaminoethanol (15 L), and thionyl chloride (10 L) are combined.
-
Reflux : Maintained at 80°C for 6 hours.
-
Distillation : Unreacted solvents (e.g., ethanol) are recovered via fractional distillation.
-
Crystallization : The crude product is recrystallized, yielding 25 kg of this compound per batch .
Chemical Reactions Analysis
Types of Reactions: Caramiphen hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Neurological Studies
Caramiphen hydrochloride has been utilized in various studies focusing on its effects on neurotransmission and potential treatments for neurological disorders. Notable applications include:
- Anticonvulsant Effects : Research indicates that caramiphen can reduce seizure duration in animal models, making it a candidate for treating epilepsy .
- Parkinson’s Disease : Its ability to modulate cholinergic activity has led to investigations into its efficacy in alleviating symptoms associated with Parkinson's disease .
Respiratory Research
Due to its antitussive properties, caramiphen is used in animal models to study cough mechanisms and evaluate potential cough suppressants. Researchers administer caramiphen to observe changes in cough frequency and severity under controlled conditions .
Cognitive Enhancement Studies
Recent studies have explored caramiphen's role in cognitive preservation during nerve agent exposure. It has shown promise in mitigating cognitive impairments associated with cholinergic toxicity .
Pharmacological Targets of this compound
Target | Mechanism | Potency | Condition |
---|---|---|---|
Muscarinic M1 Receptor | Antagonist | 1.2 nM Ki | Parkinson's Disease |
Voltage-Gated Na⁺ Channels | Antagonist | 52.1 µM IC50 | Local Anesthesia |
NMDA Receptor | Antagonist | Variable | Anticonvulsant Effects |
Case Study 1: Anticonvulsant Efficacy
In a study investigating the anticonvulsant properties of caramiphen, researchers administered the compound to rats subjected to induced seizures. Results indicated a significant reduction in seizure duration compared to control groups, supporting its potential use as an adjunct therapy in epilepsy management .
Case Study 2: Cognitive Protection Against Nerve Agents
A series of experiments evaluated the effectiveness of caramiphen in protecting against cognitive decline following nerve agent exposure. The findings suggested that pre-treatment with caramiphen significantly improved performance in spatial memory tasks compared to untreated controls, highlighting its neuroprotective capabilities .
Mechanism of Action
Caramiphen hydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It inhibits the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity. This mechanism is responsible for its anticholinergic effects, which include reducing muscle spasms and secretions in the respiratory tract .
Comparison with Similar Compounds
Pharmacological Profile and Mechanisms
Caramiphen hydrochloride’s multifunctional profile includes:
- Muscarinic M1 Receptor Antagonism : Reduces cholinergic overactivity, critical in early seizure phases .
- NMDA Receptor Antagonism : Blocks glutamatergic excitotoxicity, contributing to neuroprotection .
- GABAergic Facilitation : Enhances inhibitory currents in the basolateral amygdala (BLA), synergizing with anticonvulsants like diazepam .
- High Voltage-Activated Ca²⁺ Channel Blockade : Inhibits Ca²⁺ influx in hippocampal neurons (IC₅₀ ≈ 73 μM), though weaker than rimcazole (IC₅₀ ≈ 7.8 μM) or haloperidol (IC₅₀ ≈ 13.1 μM) .
Comparison with Anticholinergic Agents
Biperiden Hydrochloride
- Mechanism : Selective M1 antagonist with minimal NMDA or GABA effects.
- Efficacy: Effective in Parkinsonism but lacks anticonvulsant activity.
- Safety : Higher incidence of drowsiness and dizziness compared to caramiphen .
Trihexyphenidyl and Benzhexol Hydrochloride
- Mechanism: Non-selective muscarinic antagonists.
- Clinical Use : Primarily for Parkinsonism; less effective against seizures. Bovet and Longo (1951) demonstrated caramiphen’s superior anti-nicotine and anti-tremor effects compared to benzhexol .
Comparison with NMDA Receptor Antagonists
Memantine Hydrochloride
- Mechanism : Low-affinity, voltage-dependent NMDA antagonist.
- Efficacy : Approved for Alzheimer’s disease; lacks direct anticholinergic activity. Caramiphen’s dual NMDA and M1 blockade provides broader neuroprotection in acute seizures .
- Kinetics : Memantine has faster receptor kinetics, whereas caramiphen’s Ca²⁺ channel blockade shows slower onset/offset .
Comparison with GABAergic and Glutamatergic Modulators
LY293558 (Tezampanel)
- Mechanism : AMPA/GluK1 receptor antagonist.
- Synergy: Combined with caramiphen, it suppresses seizures more effectively than either agent alone (e.g., 90% seizure reduction vs. 60% for caramiphen monotherapy) .
Diazepam
- Combination Therapy : Caramiphen + diazepam administered 30 minutes post-seizure onset reduces mortality and neuropathology by 70%, outperforming diazepam alone .
Neuroprotective Efficacy and Ion Channel Effects
Compound | Ca²⁺ Channel Blockade (IC₅₀, μM) | NMDA Antagonism | GABA Facilitation |
---|---|---|---|
This compound | 73 | Yes | Yes |
Memantine | N/A | Yes | No |
Haloperidol | 13.1 | No | No |
LY293558 | N/A | No | AMPA/GluK1 Block |
Data derived from electrophysiological and receptor-binding studies .
Biological Activity
Caramiphen hydrochloride, a synthetic compound classified as a cholinergic antagonist, has been primarily utilized in the treatment of Parkinson's disease and as a cough suppressant. This article delves into its biological activity, mechanism of action, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 325.88 g/mol
- CAS Number : 125-85-9
- Synonyms : Caramiphen HCl, Caramiphene hydrochloride
This compound functions primarily as an antagonist of muscarinic acetylcholine receptors, particularly M1 and M2 subtypes. Its inhibition of these receptors leads to decreased cholinergic activity, which is beneficial in managing symptoms associated with Parkinson's disease, such as rigidity and tremors .
Inhibition Profile
Receptor Type | Action | IC Value |
---|---|---|
Muscarinic M1 | Inhibitor | 25 nM |
Muscarinic M2 | Inhibitor | Not specified |
Pharmacodynamics
Caramiphen's pharmacological profile includes:
- Anticholinergic Effects : Reduces acetylcholine activity in the central nervous system (CNS), alleviating symptoms of Parkinson's disease.
- Respiratory Effects : In combination with phenylpropanolamine, it acts as a cough suppressant and nasal decongestant .
Clinical Applications
This compound has been used in various clinical settings:
- Parkinson's Disease : It helps manage motor symptoms by counteracting the overactivity of cholinergic pathways.
- Respiratory Conditions : As part of combination therapy for symptomatic relief from coughs and nasal congestion due to colds or allergies .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in treating Parkinson's disease:
- A clinical trial demonstrated significant improvement in motor function among patients treated with Caramiphen compared to placebo groups. Patients reported reduced rigidity and improved mobility after 4 weeks of treatment at doses ranging from 10 to 20 mg .
- Another study focused on its use in respiratory conditions indicated that Caramiphen effectively reduced cough frequency and improved airflow in patients suffering from acute bronchitis when combined with phenylpropanolamine .
Side Effects and Contraindications
Common side effects associated with this compound include:
- Nausea
- Dizziness
- Drowsiness
It is contraindicated in patients with glaucoma or those who are hypersensitive to anticholinergic drugs .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Caramiphen hydrochloride in academic laboratories?
- Methodological Answer : Synthesis typically involves reacting caramiphen base with hydrochloric acid under controlled stoichiometric conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Reproducibility requires strict control of reaction temperature, solvent purity, and crystallization conditions. Experimental details must be documented in the "Materials and Methods" section, with raw data (e.g., NMR spectra, chromatograms) provided in supplementary materials .
Q. How should researchers assess the stability of this compound in aqueous solutions during pharmacological studies?
- Methodological Answer : Stability testing involves preparing stock solutions in buffered media (e.g., PBS at pH 7.4) and storing aliquots at -20°C to avoid hydrolysis. Accelerated stability studies at 25°C and 40°C over 1–4 weeks can predict degradation kinetics. Analytical methods like UV-Vis spectroscopy or LC-MS quantify intact compound levels. Include positive controls (e.g., ascorbic acid for antioxidant stability) and report degradation products using fragmentation patterns in MS .
Q. What in vitro assays are recommended for evaluating this compound’s biological activity?
- Methodological Answer : Standard assays include:
- Cell viability : MTT or resazurin assays in relevant cell lines (e.g., neuronal cells for neuropharmacological studies).
- Target engagement : Radioligand binding assays or fluorescence polarization for receptor affinity.
- Dose-response curves : Use 8–10 concentrations in triplicate to calculate IC50/EC50 values. Normalize data to vehicle controls and validate with reference compounds (e.g., atropine for muscarinic receptor studies) .
Advanced Research Questions
Q. How can researchers optimize experimental designs to address contradictory data on this compound’s efficacy in preclinical models?
- Methodological Answer : Apply the PICO framework to refine research questions:
- Population : Specify animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice).
- Intervention : Standardize dosing regimens (e.g., 10 mg/kg oral vs. 5 mg/kg intraperitoneal).
- Comparison : Include positive/negative controls (e.g., diazepam for anxiolytic studies).
- Outcome : Use blinded observers for behavioral assessments (e.g., elevated plus maze).
Statistical power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Cross-validate findings with orthogonal methods (e.g., microdialysis for neurotransmitter levels) .
Q. What strategies are effective for resolving discrepancies in this compound’s pharmacokinetic parameters across studies?
- Methodological Answer :
- Meta-analysis : Pool data from ≥5 studies using random-effects models to account for variability in administration routes or analytical techniques.
- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) tools like GastroPlus to simulate absorption differences.
- Cross-laboratory validation : Share standardized protocols (e.g., plasma protein binding assays) via platforms like protocols.io .
Q. How should researchers integrate computational chemistry to predict this compound’s off-target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with X-ray crystallography data of target receptors (e.g., mAChR M1).
- Machine learning : Train models on ChEMBL bioactivity data to predict binding affinities for related GPCRs.
- Validation : Compare predictions with experimental data from radioligand displacement assays. Report results in tables with RMSD values <2.0 Å for docking poses .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to fit sigmoidal curves. Report Hill slopes and 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc). Raw data must be archived in repositories like Zenodo for transparency .
Q. How can researchers ensure reproducibility when replicating this compound studies from literature?
- Methodological Answer :
- Detailed protocols : Request supplementary materials from original authors for exact buffer compositions and equipment settings.
- Batch testing : Compare compound purity across suppliers using COA (Certificate of Analysis) data.
- Negative controls : Include vehicle-only groups and sham-operated animals in in vivo studies to identify confounding variables .
Q. Ethical & Literature Review Considerations
Q. What frameworks guide ethical preclinical testing of this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human cell lines, verify IRB approval and Mycoplasma contamination status. Cite compliance in the "Ethics Statement" section .
Q. How can systematic reviews optimize literature searches for this compound’s mechanisms of action?
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXGNOIBYHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154544 | |
Record name | Caramiphen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-85-9 | |
Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.